Superior In Silico Binding Affinity to Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) Versus Chloroquine
In a molecular docking study against the antimalarial target PfDHODH, noroxyhydrastinine demonstrated a binding free energy (ΔG) of -6.8 kcal/mol, which is superior to the clinically used drug chloroquine, which exhibited a ΔG of -6.2 kcal/mol. This indicates a more favorable and potentially stronger interaction with the target enzyme [1].
| Evidence Dimension | Binding Free Energy (ΔG) to PfDHODH |
|---|---|
| Target Compound Data | -6.8 kcal/mol |
| Comparator Or Baseline | Chloroquine (-6.2 kcal/mol) |
| Quantified Difference | ΔΔG = -0.6 kcal/mol (more favorable) |
| Conditions | In silico molecular docking study using Discovery Studio 2018 |
Why This Matters
This quantitative advantage suggests noroxyhydrastinine is a more promising scaffold for PfDHODH inhibitor development than the standard-of-care comparator, justifying its selection for antimalarial lead optimization programs.
- [1] Goswami AK, et al. In vitro Evaluation and Molecular Dynamics, DFT Guided Investigation of Antimalarial Activity of Ethnomedicinally used Coptis teeta Wall. Comb Chem High Throughput Screen. 2022;25(2):278-289. PMID: 33461455. View Source
